molecular formula C18H36O2 B013888 (113C)octadecanoic acid CAS No. 85541-42-0

(113C)octadecanoic acid

Cat. No.: B013888
CAS No.: 85541-42-0
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-CPZJZEHKSA-N
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Scientific Research Applications

Octadecanoic acid-1-13C is widely used in scientific research due to its stable isotope label. Some of its applications include:

Safety and Hazards

Octadecanoic acid-1-13C can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a freezer .

Mechanism of Action

Target of Action

Stearic acid-1-13C, also known as Octadecanoic acid-1-13C, is a long-chain dietary saturated fatty acid . It is a major component of many animal and vegetable fats and oils . The primary targets of Stearic acid-1-13C are the metabolic enzymes and proteases involved in the metabolism of fatty acids .

Mode of Action

Stearic acid-1-13C interacts with its targets by incorporating into the metabolic processes of the cell. As a stable isotope, it is used as a tracer for quantitation during the drug development process . It is incorporated into drug molecules, affecting their pharmacokinetic and metabolic profiles .

Biochemical Pathways

Stearic acid-1-13C is involved in the amino acids and short-chain fatty acid metabolism pathways . It is metabolized in the body, and its carbon atoms are incorporated into various biochemical pathways. This leads to the production of 13C-labeled metabolites, which can be detected and quantified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Stearic acid-1-13C are similar to those of the non-labeled compound. It is absorbed in the digestive tract, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine and feces . The presence of the 13C label allows for the tracking and quantification of the compound’s pharmacokinetics .

Action Environment

The action, efficacy, and stability of Stearic acid-1-13C can be influenced by various environmental factors. These include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the individual’s metabolism

Biochemical Analysis

Biochemical Properties

Stearic Acid-1-13C plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This conversion is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .

Cellular Effects

Stearic Acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective effects against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices .

Molecular Mechanism

The molecular mechanism of Stearic Acid-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its neuroprotective effect may be mainly mediated by the activation of PPAR-γ .

Metabolic Pathways

Stearic Acid-1-13C is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase in the monounsaturated fatty acid biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid-1-13C typically involves the incorporation of the carbon-13 isotope into the stearic acid molecule. One common method is the carboxylation of a long-chain alkyl halide with carbon-13 labeled carbon dioxide. The reaction conditions often include the use of a strong base like sodium hydroxide or potassium hydroxide to facilitate the carboxylation process .

Industrial Production Methods

Industrial production of Octadecanoic acid-1-13C follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the carbon-13 isotope and ensure its incorporation into the stearic acid molecule. The final product is then purified to achieve high purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanoic acid-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying the initial steps of metabolic pathways. Its long carbon chain also makes it suitable for studying lipid metabolism and interactions within biological membranes .

Properties

IUPAC Name

(113C)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583512
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85541-42-0
Record name (1-~13~C)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85541-42-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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